molecular formula C10H15N3O3S B14813953 N-(3-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(3-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14813953
M. Wt: 257.31 g/mol
InChI Key: XVAKIQWCWLCLNK-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry, due to their antibacterial properties. This compound features a unique structure that includes a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, along with a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-(aminomethyl)pyridine with cyclopropyl bromide to introduce the cyclopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit the synthesis of folic acid in bacteria by competing with p-aminobenzoic acid, a key precursor in the folic acid pathway. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic that also inhibits folic acid synthesis.

    Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.

Comparison: N-(3-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group and the aminomethyl substitution on the pyridine ring.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[3-(aminomethyl)-4-cyclopropyloxypyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-8(6-11)9(4-5-12-10)16-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3,(H,12,13)

InChI Key

XVAKIQWCWLCLNK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1CN)OC2CC2

Origin of Product

United States

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